1-Ethylcyclohexanol
Overview
Description
1-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a type of cyclohexanol where an ethyl group is attached to the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Mechanism of Action
Target of Action
1-Ethylcyclohexanol is a chemical compound with the formula C8H16O It’s known to act as a retardant in medical-grade silicon adhesive compositions.
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclohexanol can be synthesized through the hydrogenation of ethylcyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of ethylcyclohexanone. The reaction is carried out in a hydrogenation reactor where ethylcyclohexanone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclohexanol undergoes various chemical reactions, including:
Reduction: It can be reduced to ethylcyclohexane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ethylcyclohexanone.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexanols depending on the reagent used.
Scientific Research Applications
1-Ethylcyclohexanol has several applications in scientific research:
Comparison with Similar Compounds
Cyclohexanol: Similar structure but without the ethyl group.
Methylcyclohexanol: Similar structure with a methyl group instead of an ethyl group.
Isopropylcyclohexanol: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness: 1-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other cyclohexanol derivatives and suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
1-ethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCJHJXFXUZJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173018 | |
Record name | 1-Ethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-18-7 | |
Record name | 1-Ethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ETHYLCYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYLCYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VES5DBC5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-ethylcyclohexanol in scientific research?
A: this compound serves as a valuable intermediate in organic synthesis. For instance, it can be utilized in the synthesis of cyclohexylideneacetaldehyde and its methyl-substituted derivatives. These aldehydes are achieved through a multi-step synthesis involving phosphorus tribromide, pyridinium salts, and p-nitrosodimethylaniline. []
Q2: How does the structure of this compound relate to its potential use in medical adhesive compositions?
A: this compound functions as a retardant in medical-grade silicone adhesive compositions. [, ] While the exact mechanism is not elaborated upon in the provided abstracts, it likely influences the curing kinetics of the silicone polymers, contributing to desirable handling and performance characteristics of the adhesive.
Q3: Are there any studies on the oxidation of this compound?
A: Yes, research exists on the oxidation of this compound using cerium ammonium nitrate (CAN). [] While the abstract doesn't provide specifics, this type of oxidation often targets the alcohol functional group, potentially yielding ketones or further oxidized products.
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